molecular formula C7H8ClF3N4O B2843912 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide CAS No. 956396-58-0

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide

Cat. No. B2843912
CAS RN: 956396-58-0
M. Wt: 256.61
InChI Key: PRYIWEINZMGWSH-UHFFFAOYSA-N
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Description

The compound appears to contain a trifluoromethyl group and a pyrazole ring . Trifluoromethyl groups are functional groups with the formula -CF3 and are often used in pharmaceuticals and drugs . Pyrazoles are heterocyclic compounds and are used as building blocks in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethyl groups and pyrazoles can be synthesized through various methods . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Pyrazoles can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .

Scientific Research Applications

Additionally, the synthesis and investigation of pyrazole derivatives, including those with trifluoromethyl groups, have been extensively studied due to their wide-ranging biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. These activities make pyrazoles an attractive scaffold for medicinal chemistry. The synthesis typically involves condensation followed by cyclization under various conditions, leading to the formation of pyrazole-appended heterocyclic skeletons. These synthetic strategies provide valuable insights for the design of biologically active agents (A. M. Dar, Shamsuzzaman, 2015).

properties

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClF3N4O/c1-3-5(8)6(7(9,10)11)14-15(3)2-4(16)13-12/h2,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYIWEINZMGWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NN)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide

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